molecular formula C11H16ClNO B2522134 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride CAS No. 1864061-34-6

1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride

Cat. No.: B2522134
CAS No.: 1864061-34-6
M. Wt: 213.71
InChI Key: LYPKVNRSFQMCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group attached to a phenylpropanone backbone

Preparation Methods

The synthesis of 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. The resulting product is then purified through recrystallization using ethanol and acetone .

Procedure:

  • Combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde in a round-bottomed flask.
  • Add concentrated hydrochloric acid and ethanol to the mixture.
  • Reflux the mixture on a steam bath for 2 hours.
  • Filter the solution and transfer it to an Erlenmeyer flask.
  • Dilute with acetone and allow the solution to cool and crystallize.
  • Filter and wash the crystals with acetone, then dry the product.

Chemical Reactions Analysis

1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Research explores its potential therapeutic applications and its interactions with biological targets.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a precursor in the synthesis of other biologically active molecules. Its effects are mediated through pathways involving the modification of functional groups and the formation of new chemical bonds.

Comparison with Similar Compounds

1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride can be compared with similar compounds such as:

    1-(Diethylamino)-3-phenylpropan-2-one hydrochloride: This compound has a similar structure but with diethylamino groups instead of dimethylamino groups.

    1-(Methylamino)-3-phenylpropan-2-one hydrochloride: This compound features a methylamino group, leading to different chemical properties and reactivity.

Properties

IUPAC Name

1-(dimethylamino)-3-phenylpropan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-12(2)9-11(13)8-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPKVNRSFQMCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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